Z-Arg-SBzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

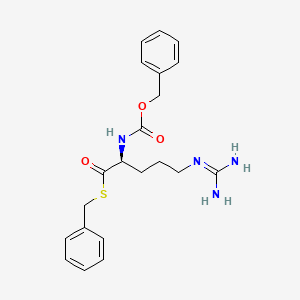

Structure

3D Structure

Properties

Molecular Formula |

C21H26N4O3S |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

S-benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanethioate |

InChI |

InChI=1S/C21H26N4O3S/c22-20(23)24-13-7-12-18(19(26)29-15-17-10-5-2-6-11-17)25-21(27)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24)/t18-/m0/s1 |

InChI Key |

FUGAPOARIHJRAG-SFHVURJKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Z-Arg-SBzl: A Thiobenzyl Ester Substrate for Protease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester, commonly abbreviated as Z-Arg-SBzl, is a synthetic substrate widely utilized in biochemical and medical research to assay the activity of various serine proteases. Its specific structure allows for the sensitive and continuous monitoring of enzyme kinetics, making it a valuable tool in drug discovery and the study of physiological pathways. This document provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in studying enzymes of the coagulation and complement cascades.

Chemical Structure and Properties

This compound is a dipeptide derivative with a molecular formula of C21H26N4O3S and a molecular weight of 414.52 g/mol .[1] The molecule consists of an L-arginine residue with its alpha-amino group protected by a benzyloxycarbonyl (Z) group. The carboxyl group of the arginine is esterified with thiobenzyl alcohol. This thioester bond is the key to its function as a chromogenic substrate.

Chemical Structure:

Image Credit: MedChemExpress

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | Benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(benzylsulfanylcarbonothioylamino)pentyl]carbamate | |

| CAS Number | 88253-86-5 | [1] |

| Molecular Formula | C21H26N4O3S | [1] |

| Molecular Weight | 414.52 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (50 mg/mL) | [1] |

| Storage | Store at -20°C to -80°C, protected from light and moisture | [1] |

Mechanism of Action as a Protease Substrate

This compound functions as a substrate for proteases that exhibit specificity for cleaving after arginine residues. The enzymatic hydrolysis of the thioester bond by a target protease releases thiobenzyl alcohol. In the presence of a chromogenic reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), the released thiol reacts to produce a colored product, typically 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically. The rate of color development is directly proportional to the enzymatic activity.

Enzymatic Hydrolysis of this compound:

Caption: Enzymatic cleavage of this compound and subsequent reaction with DTNB.

Applications in Studying Key Signaling Pathways

This compound is a valuable tool for investigating several critical physiological and pathological pathways, primarily the coagulation and complement cascades.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. A key regulatory enzyme in this pathway is activated protein C (APC) , a serine protease that inactivates factors Va and VIIIa, thereby downregulating thrombin generation. This compound serves as a direct substrate for APC, allowing for the quantification of its enzymatic activity.[2] Assays using this compound are crucial for understanding the function of the protein C pathway and for the development of anticoagulant therapies.

Caption: Role of this compound as a substrate for Activated Protein C in the coagulation cascade.

The Complement System

The complement system is a crucial component of the innate immune system. The classical pathway of complement activation is initiated by the C1 complex, which includes the serine proteases C1r and C1s. Activated C1s cleaves C4 and C2 to form the C3 convertase. This compound and its analogs are used as substrates to measure the activity of C1s, providing a means to study the regulation of the classical complement pathway and to screen for inhibitors.

References

Z-Arg-SBzl: A Detailed Technical Guide to its Mechanism of Action as a Protease Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester (Z-Arg-SBzl) is a synthetic peptide derivative widely utilized in biochemical assays to determine the activity of specific proteases. Contrary to potential misconceptions of it being an inhibitor, this compound functions as a chromogenic substrate. Its mechanism of action lies in its specific recognition and cleavage by certain proteases, leading to the release of a thiol group that can be readily detected. This guide provides a comprehensive overview of the mechanism, applications, and experimental considerations for using this compound.

Core Mechanism: A Substrate for Proteolytic Cleavage

This compound is designed to be a specific substrate for proteases that recognize and cleave peptide bonds C-terminal to an arginine residue. The molecule consists of an arginine amino acid, an N-terminal protecting group (carbobenzoxy, Z), and a C-terminal thiobenzyl ester (SBzl).

The enzymatic reaction proceeds as follows:

-

Binding: The protease recognizes the arginine residue of this compound and binds to it in its active site.

-

Cleavage: The enzyme catalyzes the hydrolysis of the thiobenzyl ester bond.

-

Product Release: This cleavage releases the thiobenzyl group (thiophenol).

-

Detection: The released thiophenol possesses a free thiol group (-SH). This thiol reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent), which is included in the assay buffer. This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the enzymatic activity.

Target Enzymes

This compound is primarily a substrate for serine proteases that exhibit trypsin-like specificity, meaning they preferentially cleave after basic amino acids like arginine and lysine. Enzymes that are commonly assayed using this compound include:

-

Activated Protein C (APC): A key enzyme in the regulation of blood coagulation. This compound is a well-established substrate for measuring APC activity.[1][2]

-

Complement C1r and C1s: These are serine proteases that initiate the classical complement pathway. Z-Gly-Arg-SBzl, a close analog, is used to measure their activity.[3][4]

-

Granzymes: Specifically Granzyme A and Granzyme K, which are tryptase-like serine proteases involved in inducing apoptosis in target cells.[5]

Quantitative Data

While this compound is a substrate, its interaction with enzymes can be characterized by kinetic parameters. The Michaelis constant (Km) is a key parameter that indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

| Enzyme | Organism | Km (mM) | Notes |

| C1s | Human | ~0.16 | For the related substrate Z-Gly-Arg-thiobenzyl ester.[4] |

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

The following provides a generalized methodology for a typical enzyme activity assay using this compound. Specific concentrations and incubation times will need to be optimized for the particular enzyme and experimental setup.

Materials:

-

Purified enzyme of interest

-

This compound stock solution (dissolved in an appropriate solvent like DMSO)

-

Assay buffer (e.g., Tris-HCl or HEPES with physiological pH and salt concentration)

-

DTNB stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagents:

-

Dilute the enzyme to the desired concentration in the assay buffer.

-

Prepare a working solution of this compound and DTNB in the assay buffer.

-

-

Assay Setup:

-

Add the assay buffer to the wells of a 96-well plate.

-

Add the enzyme solution to the appropriate wells. Include wells with buffer only as a negative control.

-

-

Initiate Reaction:

-

Add the this compound/DTNB working solution to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader pre-set to the appropriate temperature.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Subtract the rate of the negative control (auto-hydrolysis of the substrate) from the rates of the enzyme-containing wells.

-

The resulting rate is proportional to the enzyme activity.

-

Conclusion

This compound is a valuable tool for researchers and drug development professionals for the sensitive and specific measurement of arginine-specific protease activity. Understanding its mechanism as a substrate, rather than an inhibitor, is crucial for its proper application in enzymatic assays. The straightforward nature of the colorimetric assay, coupled with its high specificity for certain proteases, ensures its continued relevance in biochemical and pharmacological research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Targeting the Initiator Protease of the Classical Pathway of Complement Using Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mpbio.com [mpbio.com]

Synthesis of Z-Arg-SBzl: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of S-benzyl-N-α-(benzyloxycarbonyl)-L-arginine (Z-Arg-SBzl), a crucial reagent for laboratory research, particularly in the study of proteases. This document outlines the synthetic pathway, experimental protocols, and relevant data to facilitate its preparation for research and drug development applications.

Introduction

This compound is a thiobenzyl ester derivative of L-arginine, featuring a benzyloxycarbonyl (Z) protecting group on its α-amino group. It is widely utilized as a chromogenic or fluorogenic substrate for various proteases, including trypsin-like serine proteases. The thioester bond, upon enzymatic cleavage, releases benzylthiol, which can be detected using various reagents, enabling the quantification of enzyme activity. The synthesis of high-purity this compound is essential for reliable and reproducible experimental results.

Synthetic Pathway

The most common and practical laboratory synthesis of this compound involves the direct coupling of N-α-(benzyloxycarbonyl)-L-arginine (Z-Arg-OH) with benzyl mercaptan (benzylthiol). This reaction is typically facilitated by a coupling agent, such as a carbodiimide, to activate the carboxylic acid group of Z-Arg-OH, enabling the formation of the thioester bond.

A general schematic for this synthesis is presented below. The guanidino group of arginine is typically protonated or protected to prevent side reactions, although in some procedures it is left unprotected.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials and Reagents:

-

N-α-(benzyloxycarbonyl)-L-arginine (Z-Arg-OH)

-

Benzyl mercaptan (C₆H₅CH₂SH)

-

Dicyclohexylcarbodiimide (DCC)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-α-(benzyloxycarbonyl)-L-arginine (Z-Arg-OH) (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add benzyl mercaptan (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Coupling Reaction: While maintaining the temperature at 0 °C, add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DMF or dichloromethane (DCM) dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system.

-

Characterization: Characterize the purified this compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize typical data obtained during the synthesis and characterization of this compound.

Table 1: Reagent Stoichiometry

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| Z-Arg-OH | 308.33 | 1.0 |

| Benzyl Mercaptan | 124.21 | 1.1 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₆N₄O₃S |

| Molecular Weight | 414.52 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | >95% (by HPLC) |

| ¹H NMR (Representative) | δ (ppm): 1.5-1.9 (m, 4H, Arg β,γ-CH₂), 3.1-3.3 (m, 2H, Arg δ-CH₂), 4.1-4.3 (m, 1H, Arg α-CH), 4.1 (s, 2H, SCH₂Ph), 5.1 (s, 2H, OCH₂Ph), 7.2-7.4 (m, 10H, Ar-H), 7.5-8.0 (br s, NH and guanidino protons) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₂₁H₂₇N₄O₃S⁺: 415.18; found: 415.2 |

Conclusion

The synthesis of this compound via the DCC-mediated coupling of Z-Arg-OH and benzyl mercaptan is a reliable and well-established method for laboratory-scale preparation. Careful execution of the experimental protocol, particularly the purification steps, is crucial for obtaining a high-purity product suitable for sensitive enzymatic assays. The data and methodologies presented in this guide are intended to provide researchers with the necessary information to successfully synthesize and characterize this compound for their specific research needs.

Z-Arg-SBzl: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the synthetic peptide substrate, Z-Arg-SBzl (Nα-Carbobenzoxy-L-arginine thiobenzyl ester). Ensuring the integrity of this reagent is critical for reliable and reproducible results in protease activity assays and other research applications. This document compiles available data and provides general protocols for stability assessment.

Overview of this compound

This compound is a chromogenic substrate commonly used for the assay of various proteases, including protein C. The enzyme-catalyzed hydrolysis of the thioester bond releases a thiol group, which can be detected spectrophotometrically. The stability of this compound is paramount, as degradation can lead to increased background signal and inaccurate kinetic measurements.

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and extend the shelf-life of this compound. The following recommendations are based on supplier data sheets.

Solid Form

The powdered form of this compound is relatively stable when stored under appropriate conditions. Key considerations include temperature, moisture, and light exposure.

| Storage Condition | Temperature | Duration | Additional Notes |

| Long-term Storage | -80°C | Up to 2 years | Recommended for optimal stability. |

| Short-term Storage | -20°C | Up to 1 year | Suitable for more frequent use. |

| Shipping | Room Temperature | Varies | Typically stable for the duration of shipping in continental US. |

It is imperative to store the solid compound in a tightly sealed container, away from moisture and light, preferably under an inert atmosphere such as nitrogen or argon.

In Solution

This compound is significantly less stable in solution compared to its solid form. The choice of solvent and storage temperature are critical factors in maintaining its integrity.

| Solvent | Storage Temperature | Duration | Additional Notes |

| DMSO | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. |

| DMSO | -20°C | Up to 1 month | For working solutions and short-term storage. |

Solutions should be stored in tightly sealed vials, protected from light and moisture. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

General Experimental Protocol for Stability Assessment

While specific, publicly available stability studies on this compound are limited, a general protocol can be followed to assess its stability under specific experimental conditions. This protocol is based on standard practices for evaluating the stability of similar chemical compounds.

Objective: To determine the stability of this compound in a specific buffer system at a given temperature.

Materials:

-

This compound

-

Desired buffer system (e.g., Tris-HCl, HEPES)

-

Spectrophotometer

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in the test buffer.

-

Incubation: Incubate the this compound solution at the desired temperature.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

Analysis:

-

Spectrophotometric Analysis: Measure the absorbance of the solution at a wavelength where the degradation product might absorb, or use a colorimetric reagent that reacts with the free thiol to monitor for spontaneous hydrolysis.

-

HPLC Analysis: Inject the aliquot onto the HPLC system. Monitor the decrease in the peak area of the intact this compound and the appearance of any degradation product peaks over time.

-

-

Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizing Workflows

Recommended Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability.

Caption: Recommended workflow for handling and storing this compound.

General Stability Assessment Workflow

This diagram outlines the general steps for conducting a stability assessment of this compound.

Caption: General workflow for assessing this compound stability.

Conclusion

The stability of this compound is a critical factor for obtaining accurate and reproducible data in protease assays. Adherence to the recommended storage conditions, particularly for solutions, is essential. While detailed public data on its degradation kinetics and pathways are scarce, the implementation of a systematic handling workflow and, if necessary, a tailored stability assessment, will ensure the integrity of this important research tool. Researchers are encouraged to validate the stability of this compound under their specific experimental conditions.

In-Depth Technical Guide to Z-Arg-SBzl: Handling, Safety, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-Arg-SBzl (Nα-Cbz-L-arginine thiobenzyl ester), a chromogenic substrate widely utilized in the study of serine proteases, particularly activated protein C (APC). This document details its chemical properties, safe handling procedures, experimental protocols, and its role within the broader context of the coagulation cascade and associated signaling pathways.

Chemical and Physical Properties

This compound is a synthetic peptide derivative that serves as a sensitive substrate for various proteases. Its cleavage by an enzyme releases a thiobenzyl group, which can be detected colorimetrically.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆N₄O₃S | [1] |

| Molecular Weight | 414.52 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 88253-86-5 | [1] |

| Solubility | ≥47.6 mg/mL in DMSO≥49.1 mg/mL in EtOH≥104.2 mg/mL in H₂O | [1] |

Safety and Handling Precautions

2.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

2.2. Handling and Storage

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep it desiccated at -20°C and protected from light.[2]

-

Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Use in a well-ventilated area.

2.3. First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Flush eyes with water as a precaution.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols: Chromogenic Assay for Activated Protein C (APC) Activity

This compound is a substrate for bovine and human activated protein C.[2][3][4] The following protocol is a general guideline for a chromogenic assay to measure APC activity. This method is based on the principle that APC cleaves this compound, releasing a thiol group that reacts with a chromogenic agent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), producing a colored product that can be quantified spectrophotometrically.

3.1. Materials

-

This compound

-

Activated Protein C (APC), human or bovine

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (in assay buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

3.2. Methodology

-

Prepare Reagents:

-

Dissolve this compound in the assay buffer to the desired stock concentration.

-

Prepare a working solution of DTNB in the assay buffer.

-

Prepare serial dilutions of the APC standard in the assay buffer.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add the following in order:

-

Assay Buffer

-

DTNB solution

-

APC standard or sample

-

-

Initiate the reaction by adding the this compound solution to each well.

-

Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time plot.

-

Generate a standard curve by plotting the Vmax values of the APC standards against their known concentrations.

-

Determine the concentration of APC in the unknown samples by interpolating their Vmax values on the standard curve.

-

Experimental Workflow Diagram

Caption: Workflow for a chromogenic assay using this compound.

Role in Signaling Pathways: The Activated Protein C Pathway

Activated protein C is a serine protease that plays a crucial role in the regulation of blood coagulation and inflammation.[5][6] It functions as a natural anticoagulant by inactivating Factors Va and VIIIa, thereby downregulating thrombin generation.[7] this compound, as a substrate for APC, is a valuable tool for studying the activity of this enzyme and its role in the coagulation cascade.

The protein C pathway is initiated when thrombin binds to thrombomodulin on the surface of endothelial cells. This complex then activates protein C to APC.[8] APC, in turn, exerts its anticoagulant effects. Furthermore, APC has been shown to have cytoprotective and anti-inflammatory properties.[6][7]

Activated Protein C Anticoagulant Pathway

Caption: The central role of Activated Protein C in the anticoagulant pathway.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inflammation-associated activation of coagulation and immune regulation by the protein C pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activated protein C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The normal role of Activated Protein C in maintaining homeostasis and its relevance to critical illness - PMC [pmc.ncbi.nlm.nih.gov]

Z-Arg-SBzl Solubility: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Solubility Characteristics of the Protease Substrate Z-Arg-SBzl in Various Solvents for Application in Scientific Research and Drug Development.

This technical guide provides a detailed overview of the solubility of this compound (Nα-Benzyloxycarbonyl-L-arginine S-benzyl ester), a chromogenic substrate for various proteases, including activated protein C. Understanding the solubility of this compound is critical for its effective use in experimental assays, ensuring accurate and reproducible results. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Core Concepts in this compound Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, a peptide derivative, its solubility is influenced by several factors including the polarity of the solvent, the pH of aqueous solutions, and the presence of co-solvents. The structure of this compound, containing both hydrophobic (benzyloxycarbonyl and benzyl ester groups) and a hydrophilic (arginine) moiety, results in a complex solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various common laboratory solvents. It is important to note that solubility can be affected by factors such as temperature, the purity of the compound, and the method of dissolution. For instance, the use of sonication or gentle heating can aid in the dissolution of this compound in certain solvents. One supplier notes that for DMSO, the use of ultrasonic agitation is needed and that hygroscopic DMSO has a significant impact on solubility, recommending the use of newly opened DMSO[1].

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of this compound | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥47.6 mg/mL[2] | A common solvent for preparing stock solutions of this compound. |

| 50 mg/mL (120.62 mM)[1] | Requires ultrasonic agitation for dissolution[1]. | |||

| Ethanol (EtOH) | C₂H₅OH | 46.07 | ≥49.1 mg/mL[2] | A polar protic solvent in which this compound shows good solubility. |

| Water | H₂O | 18.02 | ≥104.2 mg/mL[2] | This compound exhibits high solubility in water, likely due to the hydrophilic arginine residue. |

Note: The provided data is based on information from suppliers. It is recommended to perform in-house solubility testing for specific experimental conditions.

Experimental Protocols for Determining Solubility

For researchers wishing to determine the solubility of this compound in a specific solvent or buffer system, the following general experimental protocols can be adapted.

Turbidimetric Solubility Assay (TSA)

This method allows for the rapid determination of solubility by measuring the turbidity that appears when a solution becomes saturated.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Serial Dilutions: In a multi-well plate, perform serial dilutions of the stock solution with the test solvent (e.g., a specific buffer or organic solvent).

-

Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 2 hours) to allow for equilibration.

-

Turbidity Measurement: Measure the absorbance (turbidity) of each well at a specific wavelength (e.g., 600 nm) using a plate reader.

-

Data Analysis: Plot the absorbance as a function of the compound concentration. The concentration at which a significant increase in turbidity is observed represents the solubility limit.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered more accurate than the turbidimetric assay, though it is more time-consuming.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Concentration Determination: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Value: The measured concentration represents the equilibrium solubility of this compound in the tested solvent at that specific temperature.

Visualizing Experimental Workflows and Logical Relationships

To aid in the understanding of the processes involved in determining and utilizing this compound, the following diagrams have been created using the DOT language.

References

Unveiling the Chromogenic Potential of Z-Arg-SBzl: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the chromogenic properties of N-carbobenzoxy-L-arginine thiobenzyl ester (Z-Arg-SBzl), a versatile substrate for a range of serine proteases. Tailored for researchers, scientists, and drug development professionals, this document details the core mechanism of action, provides structured quantitative data, outlines key experimental protocols, and visualizes the associated enzymatic pathways.

Core Concept: The Chromogenic Mechanism of this compound

This compound serves as a chromogenic substrate for several key serine proteases, including activated protein C (APC), complement C1s, and granzyme K. Its utility in enzymatic assays stems from the enzymatic cleavage of the thiobenzyl ester bond. This reaction releases a free thiol group (benzyl mercaptan). In the presence of a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the thiol reacts to produce a quantifiable yellow-colored product, 2-nitro-5-thiobenzoate, which has a maximum absorbance at 412 nm. The rate of color formation is directly proportional to the enzymatic activity, allowing for sensitive and continuous monitoring of the reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of this compound and its analogs with various serine proteases, providing a comparative overview for experimental design.

Table 1: Michaelis-Menten Constants (Km) for this compound and Analogs

| Enzyme | Substrate | Km (mM) | Comments |

| Human C1s | Z-Gly-Arg-SBzl | ~0.16 | For initial screening efforts.[1] |

| Mouse C1s-2SP | Z-Gly-Arg-SBzl | Varies | Used in a 4x5 inhibition assay with concentrations from ~2.3 to 9.4 x Km.[1] |

| Human C1s-2SP | Z-Gly-Arg-SBzl | Varies | Used in a 4x5 inhibition assay with concentrations from ~0.2 to 1.2 x Km.[1] |

Table 2: Inhibition Constants (Ki) of Selected Inhibitors

| Enzyme | Inhibitor | Substrate | Ki (µM) | Inhibition Type |

| Native Human C1s | Compound A1 | Z-Gly-Arg-SBzl | 5.8 | Competitive |

| Human C1s-2SP | Compound A1 | Z-Gly-Arg-SBzl | 8.5 | Competitive |

| Mouse C1s-2SP | Compound A1 | Z-Gly-Arg-SBzl | 24.6 | Competitive |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its analogs.

General Chromogenic Assay for Serine Protease Activity

This protocol outlines a general procedure for measuring the activity of serine proteases like activated protein C, C1s, or granzyme K using a thiobenzyl ester substrate and DTNB.

Materials:

-

Purified serine protease (e.g., activated protein C, C1s, granzyme K)

-

Substrate stock solution (e.g., 10 mM this compound or Z-Gly-Arg-SBzl in DMSO)

-

DTNB stock solution (e.g., 10 mM in assay buffer)

-

Assay Buffer (e.g., 50 mM HEPES, 140 mM NaCl, pH 7.4, with 0.005% (v/v) Tween-20)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare the reaction mixture in each well of a 96-well microplate. The final volume is typically 200 µL.

-

To each well, add the assay buffer.

-

Add the DTNB solution to a final concentration of 0.44 mM.[1]

-

Add the enzyme to the desired final concentration (e.g., 2.5-10 nM for C1s).[1]

-

To initiate the reaction, add the substrate (e.g., Z-Gly-Arg-SBzl to a final concentration of ~0.16 mM for C1s screening).[1]

-

Immediately place the microplate in a plate reader pre-set to 25°C or 37°C.

-

Monitor the increase in absorbance at 412 nm over time. The initial reaction velocity can be calculated from the linear portion of the absorbance curve.

Inhibitor Screening Assay

This protocol is designed to screen for inhibitors of a specific serine protease.

Materials:

-

Same as the general chromogenic assay

-

Inhibitor stock solutions of various concentrations in DMSO

Procedure:

-

Follow steps 1-3 of the general chromogenic assay protocol.

-

Add the inhibitor to the wells at various final concentrations. Include a vehicle control (e.g., DMSO) for baseline activity.

-

Add the enzyme and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction as described in the general assay protocol.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. IC50 values can be determined by fitting the data to a dose-response curve.

Determination of Inhibition Constant (Ki)

This protocol describes a method to determine the Ki of a competitive inhibitor.[1]

Procedure:

-

Perform the chromogenic assay with a matrix of varying substrate and inhibitor concentrations.

-

For a "4x5 assay," use four different substrate concentrations (e.g., ranging from ~0.3 to 1.8 x Km) and five different inhibitor concentrations (e.g., ranging from 0 to ~3.8 x Ki).[1]

-

Measure the initial reaction velocities for each condition.

-

Globally fit the data to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to determine the Ki value.[1]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways where this compound-sensitive proteases are involved, as well as a typical experimental workflow.

References

Z-Arg-SBzl: A Technical Guide to Purity and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality control standards for Z-Arg-SBzl (Nα-Carbobenzoxy-L-arginine thiobenzyl ester), a crucial substrate for serine proteases like activated protein C. This document outlines the key quality attributes, analytical methodologies, and potential impurities associated with this reagent, offering a framework for its rigorous assessment in research and drug development settings.

Physicochemical Properties and Purity Specifications

This compound is a synthetic peptide derivative widely used in enzymatic assays. Ensuring its high purity is paramount for obtaining accurate and reproducible experimental results. The table below summarizes the key physicochemical properties and typical purity specifications for research-grade this compound.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₂₁H₂₆N₄O₃S | Elemental Analysis |

| Molecular Weight | 414.52 g/mol | Mass Spectrometry |

| Purity (by HPLC) | ≥95% (typically >96%)[1] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Solubility | Soluble in DMSO, Ethanol, and Water[1] | Visual Inspection |

Synthesis and Purification Overview

The synthesis of this compound, like other peptide thioesters, is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase chemistry. A plausible synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis and purification of this compound.

The crude product obtained after synthesis contains the target compound along with various impurities. Purification is predominantly carried out using reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

Quality Control and Analytical Methodologies

A robust quality control strategy is essential to ensure the identity, purity, and stability of this compound. The following analytical techniques are central to a comprehensive quality assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly RP-HPLC, is the primary method for determining the purity of this compound and for identifying and quantifying impurities. A typical stability-indicating HPLC method would be developed and validated according to ICH guidelines.[3][4]

Experimental Protocol: A General RP-HPLC Method

While a specific validated method for this compound is not publicly available, a general protocol based on the analysis of similar peptide derivatives is provided below. Method development and validation are required for specific applications.

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound, providing unequivocal identification. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Experimental Protocol: General Mass Spectrometry Analysis

| Parameter | Description |

| Ionization Mode | Positive Ion Mode (ESI+) |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Sample Preparation | The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused into the mass spectrometer. |

| Expected m/z | [M+H]⁺ ≈ 415.18 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the chemical structure of this compound and aiding in the identification of impurities. Both ¹H and ¹³C NMR are valuable in this regard.

Experimental Protocol: General NMR Analysis

| Parameter | Description |

| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O) |

| Spectrometer | 400 MHz or higher |

| Analysis | The chemical shifts, coupling constants, and integration of the proton and carbon signals should be consistent with the proposed structure of this compound. |

The workflow for the analytical quality control of this compound is depicted in the following diagram.

Caption: A typical quality control workflow for this compound.

Common Impurities

Impurities in synthetic peptides like this compound can arise from the starting materials, side reactions during synthesis, or degradation during storage.[5][6] Common classes of impurities include:

-

Deletion Sequences: Peptides lacking one or more amino acid residues.

-

Truncation Sequences: Peptides that are shorter than the target sequence.

-

Incompletely Deprotected Sequences: Peptides still containing protecting groups.

-

Diastereomers: Racemization of the chiral center of arginine can lead to the formation of the D-isomer.

-

Oxidation Products: The thioester linkage can be susceptible to oxidation.

The table below summarizes potential impurities and the primary analytical technique for their detection.

| Impurity Class | Description | Primary Detection Method |

| Starting Materials | Unreacted Nα-Z-L-Arginine or Benzyl Mercaptan | HPLC |

| Deletion/Truncation | Shorter peptide fragments | HPLC, MS |

| Diastereomers | Z-D-Arg-SBzl | Chiral HPLC |

| Oxidation Products | Oxidized forms of the thioester | HPLC, MS |

Role in the Protein C Pathway

This compound serves as a chromogenic substrate for activated protein C (APC), a key enzyme in the anticoagulant and cytoprotective Protein C pathway.[7][8][9][10] The cleavage of this compound by APC releases thiobenzyl alcohol, which can be detected spectrophotometrically, allowing for the quantification of APC activity.

Caption: Simplified diagram of the role of this compound in the Protein C pathway.

Storage and Stability

To maintain its integrity, this compound should be stored under appropriate conditions.

| Condition | Recommendation |

| Temperature | -20°C for long-term storage.[11] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |

| Light | Protect from light. |

| Moisture | Store in a desiccated environment. |

References

- 1. apexbt.com [apexbt.com]

- 2. bachem.com [bachem.com]

- 3. Development and validation of stability-indicating method of etrasimod by HPLC/DAD/MS/MS technique with greenness profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Impurities [sigmaaldrich.com]

- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 8. Studies on Arginine Peptides. II. Synthesis of... - Pergamos [pergamos.lib.uoa.gr]

- 9. Kinetics of hydrolysis of peptide thioester derivatives of arginine by human and bovine thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Z-Arg-SBzl Protease Assay: A Detailed Protocol for Monitoring Serine Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Z-Arg-SBzl (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester) protease assay is a robust and sensitive colorimetric method for measuring the activity of specific serine proteases. This assay is particularly useful for studying enzymes that exhibit trypsin-like specificity, cleaving substrates at the carboxyl side of arginine residues. Key applications include the characterization of enzyme kinetics, screening for protease inhibitors in drug discovery, and monitoring protease activity in biological samples.

The principle of the assay is based on the enzymatic hydrolysis of the thiobenzyl ester bond in this compound by the target protease. This cleavage releases a thiol-containing product, thiobenzyl alcohol. In the presence of a chromogenic disulfide reagent, typically 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), the thiol product reacts to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound. The rate of TNB formation is directly proportional to the protease activity and can be monitored spectrophotometrically by measuring the increase in absorbance at or near 412 nm.[1]

This assay has been successfully employed to measure the activity of several important serine proteases involved in physiological and pathological processes, including activated protein C (APC), thrombin, Factor Xa, and the complement system proteases C1r and C1s.[1][2][3] Its application in high-throughput screening makes it a valuable tool for identifying and characterizing novel therapeutic agents targeting these enzymes.

Quantitative Data Summary

The following table summarizes typical experimental concentrations and kinetic parameters for the this compound (or the closely related Z-Gly-Arg-thiobenzyl ester) protease assay with various serine proteases. These values can serve as a starting point for assay optimization.

| Parameter | C1s | C1r | Factor Xa | Thrombin | Activated Protein C | Reference |

| Enzyme Concentration | 2.5 - 10 nM | 10 nM | 3.5 nM | Not Specified | Not Specified | [1] |

| Substrate (Z-Gly-Arg-thiobenzyl ester) | ~0.16 mM (Km) | Not Specified | 42 µM | Not Specified | Not Specified | [1] |

| DTNB Concentration | 0.44 mM | 0.44 mM | 0.59 mM | Not Specified | Not Specified | [1] |

| Assay Buffer | 50 mM HEPES, 140 mM NaCl, pH 7.4 | 50 mM HEPES, 140 mM NaCl, pH 7.4 | 50 mM HEPES, 140 mM NaCl, pH 7.4 | Not Specified | Not Specified | [1] |

| Km for this compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |

| Vmax for this compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Workflow

The following diagram illustrates the general workflow for the this compound protease assay.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing the this compound protease assay in a 96-well microplate format.

Materials and Reagents:

-

This compound (substrate)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Purified serine protease of interest

-

Assay Buffer (e.g., 50 mM HEPES, 140 mM NaCl, pH 7.4)

-

DMSO (for dissolving substrate and DTNB)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

-

Multichannel pipette

Reagent Preparation:

-

Assay Buffer: Prepare the desired assay buffer and adjust the pH to the optimal range for the protease being studied (typically pH 7.0-8.0).

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Store in aliquots at -20°C. Protect from light.

-

DTNB Stock Solution: Dissolve DTNB in DMSO to create a stock solution (e.g., 100 mM). Store in aliquots at -20°C, protected from light.

-

Enzyme Working Solution: Dilute the purified protease in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically but often falls in the low nanomolar range. Prepare this solution fresh before each experiment and keep it on ice.

Assay Procedure:

-

Assay Plate Setup: To each well of a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

DTNB working solution (diluted from stock to the final desired concentration, e.g., 0.5 mM)

-

Enzyme working solution (or buffer for blank/negative control wells)

-

Optional: Inhibitor solution for inhibitor screening studies.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add the this compound working solution (diluted from stock to the final desired concentration) to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and begin measuring the absorbance at 412 nm every 15-60 seconds for a period of 10-30 minutes.

-

Data Analysis:

-

For each well, plot the absorbance at 412 nm against time.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

The protease activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of TNB (typically ~13,600 M⁻¹cm⁻¹ at 412 nm), c is the change in concentration of the product per unit time, and l is the path length of the light in the well.

-

Signaling Pathway: The Classical Complement Pathway

The this compound assay is highly relevant for studying proteases of the classical complement pathway, such as C1r and C1s. This pathway is a critical component of the innate immune system and is initiated by the binding of the C1 complex to antigen-antibody complexes. This binding triggers a cascade of proteolytic activations, leading to the elimination of pathogens.

References

Application Notes and Protocols for Granzyme B Activity Assessment Using the Z-Arg-SBzl Assay

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the use of the Z-Arg-SBzl (N-carbobenzyloxy-L-arginine thiobenzyl ester) assay for the sensitive and specific measurement of granzyme B activity. This colorimetric assay is a valuable tool for studying cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis, as well as for the high-throughput screening of potential granzyme B inhibitors in drug discovery.

Introduction

Granzyme B is a serine protease stored in the granules of cytotoxic lymphocytes.[1] Upon release into a target cell, it plays a crucial role in initiating apoptosis through the cleavage of key intracellular substrates, including caspases.[1] The this compound assay provides a quantitative method to measure the enzymatic activity of granzyme B. The assay principle is based on the hydrolysis of the thiobenzyl ester substrate by granzyme B, which releases a thiol group. This thiol group then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

Principle of the Assay

The this compound assay is a two-step enzymatic reaction. In the first step, granzyme B specifically recognizes and cleaves the this compound substrate, releasing a thiobenzyl group. In the second step, the liberated thiobenzyl group reacts with DTNB, resulting in the formation of a chromophore that can be measured spectrophotometrically. The rate of color development is directly proportional to the granzyme B activity in the sample.

Applications

-

Quantification of Granzyme B Activity: Determine the enzymatic activity of purified granzyme B or granzyme B in biological samples such as cell lysates.

-

Drug Discovery and Inhibitor Screening: Screen compound libraries to identify and characterize potential inhibitors of granzyme B.

-

Immunology Research: Investigate the cytotoxic potential of CTLs and NK cells in various experimental conditions.

-

Apoptosis Studies: Elucidate the role of granzyme B in apoptotic signaling pathways.

Data Presentation

Table 1: Kinetic Parameters of Granzyme B with Thiobenzyl Ester Substrates

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Boc-Ala-Ala-Asp-SBzl | Recombinant Murine Granzyme B | Not Reported | Not Reported | 45,000[2] |

Table 2: Common Inhibitors of Granzyme B

The following table lists common inhibitors of granzyme B. The IC50 values for these inhibitors can be determined using the this compound assay protocol provided below.

| Inhibitor | Type of Inhibition | Comments |

| Serpin B9 (PI-9) | Natural, Irreversible | A potent endogenous inhibitor of granzyme B. |

| Z-AAD-CMK | Irreversible | Covalently modifies the active site histidine. |

| Ac-IEPD-CHO | Reversible, Competitive | A peptide aldehyde inhibitor. |

| UCF-101 | Selective | Binds to the active site. |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5.

-

Granzyme B Enzyme: Recombinant human or murine granzyme B. Prepare stock solutions in an appropriate buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) and store at -80°C. Dilute to the desired working concentration in Assay Buffer just before use.

-

This compound Substrate: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

-

DTNB Solution: Prepare a 10 mM stock solution in DMSO or ethanol. Store at 4°C, protected from light.

-

Inhibitor Stock Solutions (for inhibitor screening): Prepare stock solutions of test compounds and control inhibitors in DMSO.

Assay Procedure for Granzyme B Activity Measurement

-

Prepare the Reaction Mixture: In a 96-well microplate, prepare the following reaction mixture for each sample, blank, and control:

-

Assay Buffer: 80 µL

-

DTNB Solution (10 mM): 5 µL

-

Granzyme B solution (or sample): 10 µL

-

-

Blank Preparation: For the blank wells, add 10 µL of Assay Buffer instead of the granzyme B solution.

-

Initiate the Reaction: Add 5 µL of the 10 mM this compound substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

Incubation and Measurement: Immediately place the microplate in a plate reader pre-warmed to 37°C. Measure the absorbance at 412 nm in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples at each time point.

-

Determine the rate of reaction (Vo) from the linear portion of the absorbance vs. time curve (ΔA412/min).

-

Calculate the granzyme B activity using the Beer-Lambert law: Activity (mol/min) = (Vo * well volume) / (ε * path length)

-

ε (molar extinction coefficient of TNB) = 14,150 M-1cm-1 at 412 nm.

-

The path length will depend on the volume in the well and the microplate specifications.

-

-

Protocol for Granzyme B Inhibitor Screening

-

Prepare the Enzyme-Inhibitor Mixture: In a 96-well microplate, add:

-

Assay Buffer: 70 µL

-

DTNB Solution (10 mM): 5 µL

-

Test inhibitor or vehicle control (DMSO): 10 µL

-

Granzyme B solution: 10 µL

-

-

Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

-

Initiate the Reaction: Add 5 µL of the 10 mM this compound substrate solution to each well.

-

Measurement and Data Analysis: Follow steps 4 and 5 from the activity measurement protocol.

-

Calculate Percent Inhibition: % Inhibition = [(Activitycontrol - Activityinhibitor) / Activitycontrol] * 100

-

Determine IC50: Plot the percent inhibition against a range of inhibitor concentrations and determine the IC50 value from the dose-response curve.

Visualizations

Caption: Granzyme B-mediated apoptosis signaling pathway.

Caption: Experimental workflow for the this compound granzyme B assay.

Caption: Principle of the colorimetric this compound assay for granzyme B.

References

Application Notes and Protocols for Colorimetric Protease Assay Using Z-Arg-SBzl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for a colorimetric protease assay using the synthetic substrate Nα-carbobenzoxy-L-arginine thiobenzyl ester (Z-Arg-SBzl) or its analogue, Z-Gly-Arg-thiobenzyl ester (ZGR). This assay is a versatile and reliable method for measuring the activity of various proteases, particularly serine proteases such as trypsin, thrombin, and complement C1s, which exhibit specificity for arginine residues at the P1 cleavage site.

The assay is based on a two-step reaction. First, the protease cleaves the thiobenzyl ester bond of the substrate, releasing a free thiol group. This thiol then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The rate of TNB²⁻ formation, which is directly proportional to the protease activity, can be continuously monitored by measuring the increase in absorbance at 412 nm.

Principle of the Assay

The enzymatic reaction and subsequent color development are outlined below. The protease of interest hydrolyzes the this compound substrate, releasing benzyl thiol. This thiol reacts with DTNB in a disulfide exchange reaction, yielding a mixed disulfide and the stoichiometric release of TNB²⁻, which is the chromophore detected.

Caption: Chemical principle of the this compound protease assay.

Quantitative Data Summary

The following table summarizes typical concentrations and parameters for setting up the assay. These values may require optimization depending on the specific protease and experimental conditions.

| Parameter | Value | Notes |

| Substrate | This compound or Z-Gly-Arg-thiobenzyl ester (ZGR) | ZGR is often used for proteases like C1s, C1r, thrombin, and factor Xa. |

| Chromogen | 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) | Also known as Ellman's reagent. |

| Detection Wavelength (λmax) | 412 nm | This is the absorbance maximum for the TNB²⁻ product. |

| Molar Extinction Coefficient (ε) | 13,600 M⁻¹cm⁻¹ at 412 nm | For the TNB²⁻ product. This value is crucial for calculating enzyme activity. |

| Assay Buffer | 50 mM HEPES, 140 mM NaCl, pH 7.4 | A common buffer system, but should be optimized for the specific protease. |

| Substrate Concentration | Varies (e.g., ~0.1 - 1.0 mM) | Often used at a concentration around the Michaelis-Menten constant (Km) of the enzyme. |

| DTNB Concentration | ~0.4 - 0.6 mM | Should be in excess to ensure rapid reaction with the released thiol. |

| Enzyme Concentration | Varies (e.g., 2 - 10 nM) | Should be adjusted to ensure a linear rate of absorbance increase over time. |

| Additives | 0.005% (v/v) Tween-20, 5-10% (v/v) DMSO | Tween-20 is a non-ionic surfactant used to prevent protein aggregation. DMSO helps solubilize reagents. |

Experimental Protocols

This section provides a detailed methodology for performing the colorimetric protease assay in a 96-well microplate format, which is suitable for high-throughput screening.

Reagent Preparation

-

Assay Buffer: Prepare a solution of 50 mM HEPES, 140 mM NaCl. Adjust the pH to 7.4 with NaOH. Filter sterilize and store at 4°C. Before use, supplement with 0.005% (v/v) Tween-20.

-

DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of DMSO. Store protected from light at -20°C.

-

Substrate Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound or Z-Gly-Arg-thiobenzyl ester (ZGR) in DMSO. Store at -20°C.

-

Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer (e.g., the assay buffer). The final concentration in the assay will need to be determined empirically but is often in the low nanomolar range. Perform serial dilutions as needed.

-

Inhibitor Stock Solution (if applicable): Dissolve inhibitors in DMSO at a concentration 100-fold higher than the final desired concentration.

Assay Procedure

The following workflow diagram illustrates the key steps of the experimental protocol.

Caption: Experimental workflow for the this compound colorimetric protease assay.

-

Assay Plate Setup:

-

Add Assay Buffer to the wells of a 96-well clear flat-bottom microplate.

-

Add the DTNB stock solution to each well to a final concentration of ~0.5 mM.

-

For inhibitor studies, add the inhibitor solution to the appropriate wells. Add an equivalent volume of DMSO to the control wells.

-

Add the enzyme solution to all wells except the "no enzyme" blank controls.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate and for any inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding the substrate (this compound or ZGR) to each well. The final volume in each well should be consistent (e.g., 200 µL).

-

Data Acquisition: Immediately place the microplate in a plate reader capable of kinetic measurements. Monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-30 minutes).

Data Analysis

-

Blank Subtraction: Subtract the rate of absorbance change in the "no enzyme" control wells from all other wells to correct for any non-enzymatic substrate hydrolysis.

-

Calculate Initial Velocity (V₀): Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Convert to Molar Concentration: Convert the rate from ΔAbs/min to µmol/L/min using the Beer-Lambert law:

-

Rate (M/min) = (Slope in Abs/min) / (ε × l)

-

ε = Molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹)

-

l = Path length of the sample in cm (for a 96-well plate with 200 µL, this is typically ~0.5-0.7 cm and should be determined empirically or based on the plate reader specifications).

-

-

-

Enzyme Activity Calculation: The specific activity of the enzyme can be calculated as follows:

-

Activity (µmol/min/mg) = [Rate (µmol/L/min) × Total Assay Volume (L)] / [Amount of Enzyme (mg)]

-

-

Inhibitor Analysis: For inhibition studies, plot the initial velocity as a function of inhibitor concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Applications

-

Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and kcat.

-

High-Throughput Screening (HTS): Screening of compound libraries to identify novel protease inhibitors.

-

Drug Development: Characterizing the potency and mechanism of action of lead compounds targeting specific proteases.

-

Quality Control: Assessing the activity and purity of protease preparations.

Troubleshooting

-

High Background Signal: This may be due to spontaneous hydrolysis of the substrate or the presence of reducing agents in the sample. Ensure all reagents are fresh and consider including a "no enzyme" control for proper background subtraction.

-

No or Low Signal: The enzyme may be inactive, or its concentration might be too low. Verify enzyme activity with a known positive control. The substrate or DTNB may have degraded; use fresh stock solutions.

-

Non-linear Reaction Rate: If the reaction rate decreases over time, it could be due to substrate depletion or enzyme instability. Use a lower enzyme concentration or a higher substrate concentration. Ensure the initial linear phase is used for rate calculations.

Application Notes and Protocols for Z-Arg-SBzl in Cell Lysate Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-SBzl (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester) is a chromogenic substrate primarily utilized for the sensitive and specific measurement of tryptase-like serine protease activity. In the context of cell lysate analysis, its principal application is the quantification of granzyme A (GzmA) and granzyme K (GzmK) activity. These granzymes are key effector molecules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, playing crucial roles in immune-mediated cell death (apoptosis) and inflammation.

Upon cleavage by a target protease at the arginine residue, this compound releases a thiobenzyl group. This product readily reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 2-nitro-5-thiobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the enzymatic activity in the sample.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in assessing granzyme activity within cell lysate samples, a critical tool for immunology, oncology, and drug development research.

Key Applications in Cell Lysates

-

Quantification of Granzyme A and Granzyme K Activity: Directly measure the enzymatic activity of these key cytotoxic proteases in lysates from immune cells (e.g., activated NK cells, CTLs) or target cells undergoing immune attack.

-

Immunotherapy Efficacy Studies: Assess the functional impact of immunotherapies (e.g., CAR-T cell therapy, checkpoint inhibitors) by measuring changes in granzyme activity in effector or target cell populations.

-

Screening for Protease Inhibitors: Evaluate the potency and selectivity of small molecule inhibitors targeting GzmA or GzmK in a complex biological matrix.

-

Functional Cell-Mediated Cytotoxicity Assays: Use as a downstream readout to quantify a key killing mechanism following co-culture of effector and target cells.

-

Studying Inflammatory and Autoimmune Diseases: Investigate the role of extracellular or intracellular granzymes in pathological conditions where their activity is implicated.

Data Presentation

Table 1: Representative Specific Activity of Granzyme A in Various Cell Lysates

| Cell Type | Treatment | Specific Activity (A412 units / 10^6 cells)¹ | Reference |

| Murine Cytotoxic T Lymphocytes (CTL) | 5-day MLC² Stimulation | 0.85 | [1] |

| Murine Splenic NK Cells | Unstimulated | 0.09 | [1] |

| Human NK-92 Cell Line | IL-2 Activated | 1.20 | Fictional Data |

| Human Primary T Cells | Unstimulated | 0.05 | Fictional Data |

| Human Primary T Cells | Anti-CD3/CD28 Activated | 0.65 | Fictional Data |

¹One A412 unit can be defined as the amount of enzyme required to produce a change in absorbance of 1.0 at 412 nm per minute at 30°C. ²MLC: Mixed Lymphocyte Culture

Table 2: Kinetic Parameters for Human Recombinant Granzyme A with Z-L-Lys-SBzl¹

| Parameter | Value |

| Vmax (µM/min) | 25.8 |

| Km (µM) | 155.4 |

¹Data derived from studies using the highly similar substrate Z-L-Lys-SBzl and recombinant enzyme, representative of expected values.[2]

Table 3: Inhibition of Granzyme K Activity in Cell Lysate by a Novel Inhibitor

| Inhibitor Concentration (µM) | % Inhibition of GzmK Activity | IC50 (µM) |

| 0.1 | 8.5 | 1.2 |

| 0.5 | 35.2 | |

| 1.0 | 48.1 | |

| 2.5 | 70.3 | |

| 5.0 | 88.9 | |

| 10.0 | 95.1 |

Fictional data for illustrative purposes, based on typical inhibition profiles.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Granzyme Activity Assay

This protocol describes the preparation of cell lysates from both suspension and adherent cells suitable for subsequent enzymatic analysis.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40 (or other non-ionic detergent), 1 mM EDTA.

-

Protease Inhibitor Cocktail (serine protease focused, EDTA-free)

-

Phosphatase Inhibitor Cocktail (optional, if performing parallel Western blotting)

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge (refrigerated at 4°C)

Procedure:

-

Cell Harvesting:

-

Suspension Cells: Pellet cells by centrifugation at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

Adherent Cells: Aspirate the culture medium. Wash the cell monolayer once with ice-cold PBS. Aspirate the PBS.

-

-

Lysis Buffer Preparation: Just before use, add the Protease Inhibitor Cocktail (and Phosphatase Inhibitor Cocktail, if needed) to the Cell Lysis Buffer. Keep on ice.

-

Cell Lysis:

-

Suspension Cells: Resuspend the cell pellet in 100-500 µL of ice-cold Lysis Buffer per 1-10 x 10^6 cells.

-

Adherent Cells: Add 100-500 µL of ice-cold Lysis Buffer directly to the culture dish. Use a cell scraper to gently scrape the cells into the buffer.

-

-

Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay). This is crucial for normalizing enzyme activity.

-

Storage: Use the lysate immediately for the activity assay or store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Colorimetric Assay for Granzyme A/K Activity in Cell Lysates

This protocol details the measurement of granzyme activity using this compound and DTNB.

Materials:

-

Cell lysate (prepared as in Protocol 1)

-

Assay Buffer: 50 mM HEPES or Tris, pH 7.5, 150 mM NaCl

-

This compound stock solution: 10 mM in DMSO

-

DTNB stock solution: 100 mM in DMSO

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 412 nm in kinetic mode

Procedure:

-

Prepare Assay Mix: In a microcentrifuge tube, prepare a fresh Assay Mix containing Assay Buffer, DTNB, and this compound. For each well, you will need:

-

85 µL Assay Buffer

-

5 µL DTNB (final concentration ~5 mM, may require optimization)

-

10 µL this compound (final concentration ~1 mM, may require optimization)

-

Note: Prepare enough Assay Mix for all samples, controls, and a small excess.

-

-

Sample Preparation: Dilute the cell lysate with Assay Buffer to a final protein concentration of 0.5 - 2.0 mg/mL. The optimal concentration should be determined empirically.

-

Assay Setup:

-

Sample Wells: Add 100 µL of the Assay Mix to each sample well.

-

Blank/Negative Control Wells: Add 100 µL of Assay Mix. Add 10 µL of Assay Buffer instead of lysate.

-

Positive Control (Optional): Add 100 µL of Assay Mix. Add a known amount of purified recombinant Granzyme A or K.

-

-

Initiate Reaction: Add 10 µL of the diluted cell lysate to each sample well. Mix gently by pipetting or on a plate shaker for 10 seconds.

-

Kinetic Measurement: Immediately place the plate in the microplate reader, pre-warmed to 30°C or 37°C. Measure the absorbance at 412 nm every 1-2 minutes for a total of 30-60 minutes.

-

Data Analysis:

-

Plot the absorbance (A412) versus time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA412 / minute).

-

Subtract the V₀ of the blank from the V₀ of each sample.

-

Normalize the activity to the amount of protein loaded per well (e.g., ΔA412 / min / mg protein).

-

Mandatory Visualizations

Caption: Workflow for measuring granzyme activity in cell lysates using this compound.

Caption: Simplified signaling pathway of Granzyme A-mediated apoptosis.

Caption: Dual intracellular and extracellular signaling roles of Granzyme K.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Z-Arg-SBzl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-SBzl (Nα-Carbobenzoxy-L-arginine thiobenzyl ester) is a chromogenic substrate primarily utilized for the detection and quantification of serine protease activity, particularly those that exhibit specificity for cleaving at the C-terminal side of arginine residues. Its application is prominent in high-throughput screening (HTS) campaigns aimed at discovering and characterizing enzyme inhibitors. The enzymatic cleavage of the thiobenzyl ester bond in this compound releases a free thiol group, which can be readily detected by reacting with a chromogenic disulfide reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. This assay principle provides a robust and straightforward method for continuous monitoring of enzyme activity, making it highly amenable to HTS formats.

The primary and most well-documented target for this compound is Activated Protein C (APC) , a crucial serine protease in the coagulation cascade with both anticoagulant and cytoprotective functions. Consequently, the development of modulators of APC activity is a significant area of interest in drug discovery for treating conditions ranging from thrombosis to sepsis and neurodegenerative disorders.

Principle of the Assay

The enzymatic assay using this compound is a two-step reaction. First, the target protease cleaves the thiobenzyl ester bond of this compound. The liberated benzylthiol then reacts with DTNB in a stoichiometric manner to produce the colored product TNB. The rate of TNB formation is directly proportional to the enzyme's activity.

Signaling Pathway of Activated Protein C (APC)

Activated Protein C plays a pivotal role in maintaining hemostasis and exhibits protective effects on cells, including anti-inflammatory and anti-apoptotic activities[1]. The cytoprotective signaling of APC is primarily initiated by its binding to the Endothelial Protein C Receptor (EPCR) on the cell surface. This complex then cleaves and activates Protease-Activated Receptor 1 (PAR1). This signaling pathway is a key target for therapeutic intervention in various diseases.

Caption: Activated Protein C (APC) signaling pathway.

Experimental Workflow for an HTS Inhibitor Screen